molecular formula C6H5ClO2Se B1599052 4-Chlorobenzeneseleninic acid CAS No. 20753-53-1

4-Chlorobenzeneseleninic acid

Cat. No.: B1599052
CAS No.: 20753-53-1
M. Wt: 223.52 g/mol
InChI Key: FYOHPHMDSXOTEK-UHFFFAOYSA-N
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Description

4-Chlorobenzeneseleninic acid is an organoselenium compound with the molecular formula C6H5ClO2Se and a molecular weight of 223.52 g/mol It is a derivative of benzeneseleninic acid, where a chlorine atom is substituted at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorobenzeneseleninic acid can be synthesized through the oxidation of 4-chlorophenylselenol or 4-chlorophenylselenide using oxidizing agents such as nitric acid . The reaction typically involves the following steps:

  • Oxidation of 4-chlorophenylselenol

    • React 4-chlorophenylselenol with nitric acid under controlled conditions.
    • The reaction mixture is then heated to facilitate the oxidation process.
    • The product is purified through recrystallization.
  • Oxidation of 4-chlorophenylselenide

    • React 4-chlorophenylselenide with an oxidizing agent such as hydrogen peroxide or nitric acid.
    • The reaction is carried out at an elevated temperature to ensure complete oxidation.
    • The product is isolated and purified through standard techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The purification steps may include distillation, crystallization, and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzeneseleninic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced to form 4-chlorophenylselenol or other lower oxidation state selenium compounds.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Nitric acid, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

    Oxidation: Higher oxidation state selenium compounds.

    Reduction: 4-chlorophenylselenol.

    Substitution: Various substituted benzeneseleninic acids.

Scientific Research Applications

4-Chlorobenzeneseleninic acid has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: It is studied for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of selenium-based drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-chlorobenzeneseleninic acid involves its ability to undergo redox reactions, which can influence various biological and chemical processes. The compound can interact with molecular targets such as enzymes and proteins, affecting their function and activity. The pathways involved may include oxidative stress response, modulation of cellular redox state, and interaction with thiol-containing biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Benzeneseleninic acid: The parent compound without the chlorine substitution.

    4-Bromobenzeneseleninic acid: Similar structure with a bromine atom instead of chlorine.

    4-Iodobenzeneseleninic acid: Similar structure with an iodine atom instead of chlorine.

Uniqueness

4-Chlorobenzeneseleninic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and properties The chlorine substitution can affect the compound’s electron density, making it more reactive in certain chemical reactions compared to its non-substituted counterpart

Properties

IUPAC Name

4-chlorobenzeneseleninic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2Se/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOHPHMDSXOTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1Cl)[Se](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408121
Record name 4-Chlorobenzeneseleninic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20753-53-1
Record name 4-Chlorobenzeneseleninic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20753-53-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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